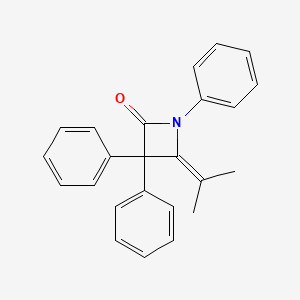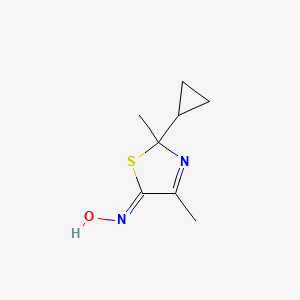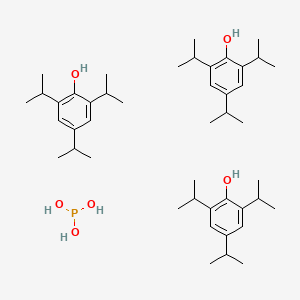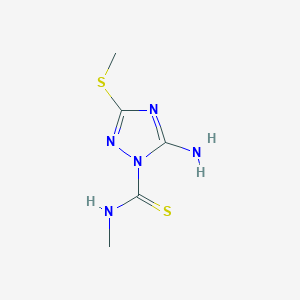
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be achieved through several synthetic routes. One common method involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde, which yield triazole-derived Schiff base ligands . The compound can also participate in condensation reactions, forming Schiff bases that are useful in dye-sensitized solar cells . Major products formed from these reactions include heterocyclic disperse azo dyes and Schiff base ligands.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, triazole derivatives are known for their antifungal and antiviral activities . The compound is also used in the industry for the synthesis of dyes, pesticides, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- involves the inhibition of specific enzymes and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to the accumulation of 14-α-methyl-steroids and ultimately the death of the fungal cells. The compound may also interact with other molecular targets, such as enzymes involved in DNA replication and repair, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole . These compounds share a similar triazole core structure but differ in their substituents and pharmacological properties. For example, fluconazole is widely used as an antifungal agent, while itraconazole and voriconazole have broader antifungal spectra and are used to treat more resistant fungal infections . The uniqueness of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Similar Compounds
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
- Ravuconazole
These compounds are all part of the triazole family and are known for their antifungal properties .
Eigenschaften
CAS-Nummer |
82118-03-4 |
|---|---|
Molekularformel |
C5H9N5S2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
5-amino-N-methyl-3-methylsulfanyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C5H9N5S2/c1-7-5(11)10-3(6)8-4(9-10)12-2/h1-2H3,(H,7,11)(H2,6,8,9) |
InChI-Schlüssel |
IVHLKDRJFUJUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N1C(=NC(=N1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
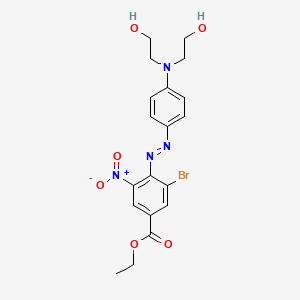
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)

